2,6-Dimethylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
2,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHBWNDIOJYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906049 | |
| Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10131-48-3 | |
| Record name | 2,6-Dimethylpyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Dimethylpyridine-3-carboxylic Acid
The foundational step involves generating 2,6-dimethylpyridine-3-carboxylic acid, a critical intermediate. While direct oxidation of 2,6-dimethylpyridine is impractical due to the absence of a methyl group at position 3, alternative strategies employ directed metalation-carboxylation:
-
Directed Ortho Metalation (DoM) :
-
Cyclization Approaches :
Table 1: Comparison of Carboxylic Acid Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Directed Metalation | LDA, CO₂, THF, −78°C | 45–55 | 90–95 |
| Hantzsch Cyclization | Ethyl acetoacetate, KMnO₄ | 60–70 | 85–90 |
Carboxylic Acid to Carboxamide Conversion
The carboxylic acid intermediate undergoes amidation via two primary routes:
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Classical Aminolysis :
-
Coupling Agent-Mediated Amidation :
Table 2: Amidation Efficiency Metrics
| Method | Reagents/Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Aminolysis | SOCl₂, NH₃, 0–5°C | 75–80 | 4–6 |
| Coupling Agent | EDCI/HOBt, DMF, rt | 85–90 | 12–24 |
Direct Coupling of Pre-Functionalized Intermediates
3-Cyano-2,6-dimethylpyridine Hydrolysis
A streamlined approach involves synthesizing 3-cyano-2,6-dimethylpyridine followed by hydrolysis to the carboxamide:
Table 3: Cyanation-Hydrolysis Pathway Performance
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanation | CuCN, DMF, 120°C | 50–60 | 70–75 |
| Hydrolysis | H₂SO₄, reflux | 80–85 | 90–95 |
Catalytic C–H Functionalization
Palladium-Catalyzed Amination
Modern methods exploit transition-metal catalysis for direct C–H bond functionalization:
Table 4: Catalytic C–H Functionalization Metrics
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/1,10-phenanthroline |
| Temperature (°C) | 100 |
| Yield (%) | 65–70 |
| Regioselectivity (%) | >90 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
-
Oxidation-Amidation : High material costs (LDA, EDCI) limit scalability.
-
Cyanation-Hydrolysis : Moderate yields but scalable with continuous flow systems.
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Catalytic C–H Functionalization : Emerging method with potential for optimization (e.g., ligand design).
Table 5: Industrial Viability Assessment
| Method | Scalability | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|
| Oxidation-Amidation | Low | 120–150 | High (toxic solvents) |
| Cyanation-Hydrolysis | Moderate | 80–100 | Moderate |
| Catalytic C–H | High | 60–80 | Low |
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation to produce carboxylic acids and reduction to yield amines.
| Reaction Type | Product Type |
|---|---|
| Oxidation | Carboxylic Acids |
| Reduction | Amines |
| Substitution | Substituted Nicotinamides |
Biology
- Cellular Metabolism : 2,6-Dimethylpyridine-3-carboxamide plays a role in cellular metabolism as a precursor to coenzymes like NAD (nicotinamide adenine dinucleotide). This is crucial for redox reactions and energy production in cells.
- Biological Activity : Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that it can inhibit tumor growth and modulate inflammatory responses.
Medicine
- Therapeutic Effects : The compound is being investigated for its neuroprotective properties and its potential as a treatment for various diseases. Its role in enhancing insulin sensitivity has been particularly noted in diabetes research.
Case Study Highlights :
- A study demonstrated significant tumor reduction in cancer models treated with this compound, showcasing its anticancer potential.
- Another investigation revealed improved glucose tolerance in diabetic models, suggesting its utility in metabolic disorders.
Industry
- Pharmaceuticals and Agrochemicals : this compound is used in the production of pharmaceuticals and agrochemicals due to its ability to act as an intermediate in drug synthesis.
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Drug development |
| Agrochemicals | Synthesis of herbicides and pesticides |
Mechanism of Action
2,6-Dimethylpyridine-3-carboxamide exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH). These coenzymes are essential for various metabolic processes, including redox reactions and energy production. The compound influences cellular functions by modulating the activity of enzymes involved in these pathways .
Comparison with Similar Compounds
Structural and Spectral Differences
Key Observations :
- Compound 6o incorporates bulkier aromatic substituents (nitrophenyl groups) and a dihydropyridine ring, which reduces aromaticity compared to the fully conjugated pyridine system in the target compound. This structural difference likely enhances its binding affinity to hydrophobic pockets in biological targets but may reduce solubility .
- The bromine atom also increases molecular weight, which could influence pharmacokinetics .
Biological Activity
2,6-Dimethylpyridine-3-carboxamide, also known as a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, anticancer, and antioxidant properties, supported by data tables and recent research findings.
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study indicated that this compound showed an IC50 value of 57.3 µM for COX-1 and 51.8 µM for COX-2, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam and piroxicam .
Table 1: Inhibitory Activity of this compound on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 57.3 | 51.8 |
| Meloxicam | 205.6 | 231.8 |
| Piroxicam | 170.5 | 200.0 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines, including melanoma (A375), glioblastoma (SNB-19), and breast adenocarcinoma (MCF-7). The results indicated a notable cytotoxic effect, with specific derivatives showing significantly lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | A375 | 12.5 |
| Compound 6 | MCF-7 | 15.0 |
| Standard (5-Fluorouracil) | MCF-7 | 30.0 |
3. Antioxidant Activity
The antioxidant properties of this compound were assessed using various assays that measure the ability to scavenge free radicals. The compound demonstrated significant antiradical activity, suggesting its potential in preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity of this compound
| Compound | DPPH Scavenging (%) at 100 µM |
|---|---|
| This compound | 82% |
| Ascorbic Acid | 90% |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of COX Enzymes : By binding to the active sites of COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Melanoma Treatment : In a study involving A375 melanoma cells, treatment with a specific derivative resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3.
- Breast Cancer Resistance : In MCF-7/DX cells (doxorubicin-resistant), derivatives maintained their cytotoxic effects, suggesting potential utility in overcoming drug resistance in breast cancer therapies .
Q & A
Q. What are the optimal synthetic routes for 2,6-Dimethylpyridine-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids with brominated intermediates under sealed-tube conditions (e.g., 130°C in 1,2-dimethoxyethane/water with Na₂CO₃ and Pd(PPh₃)₄ as catalyst) has been effective for analogous compounds . Optimization variables include catalyst loading (e.g., 5 mol% Pd), temperature, and solvent polarity. Supporting spectral data (NMR, IR) and crystallographic validation (XRD) are critical for confirming structural fidelity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves methyl and carboxamide groups, with chemical shifts typically observed at δ 2.5–3.0 ppm (CH₃) and δ 8.0–8.5 ppm (aromatic protons) .
- X-ray Diffraction (XRD) : Single-crystal XRD (mean C–C bond length precision: ±0.002 Å) provides unambiguous confirmation of molecular geometry and intermolecular interactions, as demonstrated for structurally related pyridinium salts .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting impurities in synthetic batches .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or biological activity data for this compound derivatives?
- Methodological Answer : Contradictions in data (e.g., unexpected NMR peaks or inconsistent bioactivity) require iterative validation:
Reproducibility Checks : Replicate synthesis and characterization under controlled conditions to rule out procedural variability .
Computational Validation : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities and rationalize discrepancies in biological assays. For example, fluoropyridine derivatives showed varied activity due to steric effects from substituents .
Multi-Technique Correlation : Cross-reference XRD data with DFT calculations to confirm electronic environments and tautomeric forms .
Q. What experimental design principles apply when studying the biological mechanisms of this compound in drug discovery?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with conserved pyridine-binding pockets (e.g., tyrosine kinases) based on structural analogs like 2,6-difluoropyridine-3-carbonitrile .
- Dose-Response Studies : Use IC₅₀/EC₅₀ assays with gradient concentrations (e.g., 0.1–100 µM) to establish potency thresholds.
- Control Experiments : Include negative controls (e.g., unsubstituted pyridine) and reference inhibitors (e.g., staurosporine for kinases) to contextualize activity .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to predict in vivo behavior .
Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories to identify stable binding poses and key residues (e.g., hydrophobic pockets accommodating methyl groups) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing -CH₃ with -CF₃) to prioritize synthetically feasible candidates .
Data Contradiction and Validation Framework
| Issue Type | Resolution Strategy | Relevant Evidence |
|---|---|---|
| Spectral anomalies (e.g., extra NMR peaks) | Repeat synthesis under inert atmosphere; use deuterated solvents to exclude impurities | |
| Inconsistent bioactivity | Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) | |
| Crystallographic vs. computational geometry | Perform Hirshfeld surface analysis to quantify intermolecular forces |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
